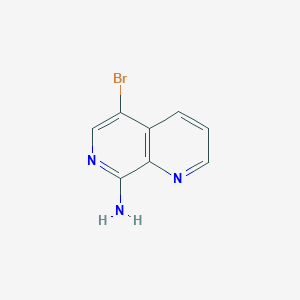

5-Bromo-1,7-naphthyridin-8-amine

Description

Significance of the 1,7-Naphthyridine (B1217170) Scaffold in Contemporary Organic and Medicinal Chemistry

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a prominent structural motif in a multitude of biologically active compounds. mdpi.comnih.gov Naphthyridines, existing as six distinct isomers based on the nitrogen atom placement, are found in natural products and can also be synthesized in the laboratory. mdpi.comnih.gov The 1,8-naphthyridine (B1210474) isomer, in particular, has been extensively studied, with nalidixic acid being a well-known antibacterial agent from this class. nih.govmdpi.com However, the 1,7-naphthyridine core is also gaining significant attention for its diverse pharmacological potential.

The versatility of the naphthyridine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. ontosight.ai This structural adaptability makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes and receptors. ontosight.airesearchgate.net For instance, derivatives of the related 1,8-naphthyridine have shown a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netnih.gov A specific 1,7-naphthyridine alkaloid, bisleuconothine A, has demonstrated antiproliferative properties against colon cancer cells. mdpi.com

Rationale for Investigating Halogenated Naphthyridine Derivatives

The introduction of halogen atoms, such as bromine, into the naphthyridine scaffold is a strategic approach employed by medicinal chemists to modulate the compound's biological profile. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of a bromine atom can lead to enhanced potency and selectivity.

For example, the substitution of a fluorine atom, another halogen, in the 1,8-naphthyridine ring has been a key strategy in the development of fluoroquinolone antibiotics. mdpi.com While direct studies on 5-Bromo-1,7-naphthyridin-8-amine are emerging, the broader investigation of halogenated naphthyridines provides a strong impetus for its exploration. The bromine atom in the 5-position of the 1,7-naphthyridine core can alter the electron distribution of the ring system, potentially leading to novel interactions with biological macromolecules.

Overview of Research Trajectories for this compound

Current research on this compound and its analogs is primarily focused on its synthetic accessibility and its potential as a building block for more complex molecules. The compound serves as a key intermediate in the synthesis of a variety of derivatives with potential therapeutic value.

The primary research trajectory involves utilizing the bromine and amine functionalities as handles for further chemical modifications. The amine group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The bromine atom is particularly valuable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. These reactions allow for the introduction of a wide array of functional groups at the 5-position, leading to the generation of large and diverse chemical libraries for biological screening.

While specific biological activities for this compound itself are not yet extensively reported in publicly available literature, the research focus is on its role as a versatile precursor. The exploration of its derivatives is anticipated to uncover novel compounds with a range of pharmacological activities, building upon the established potential of the broader naphthyridine class of compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 135132333 |

| Physical Form | Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCIOHWBZLIGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498384 | |

| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-17-3 | |

| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,7-naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 1,7 Naphthyridin 8 Amine

Historical Context of Naphthyridine Core Construction

The development of synthetic routes to naphthyridine isomers, including the 1,7-naphthyridine (B1217170) scaffold, has been a significant area of focus in heterocyclic chemistry. These bicyclic systems, composed of two fused pyridine rings, are present in numerous biologically active compounds.

Cyclization Reactions for 1,7-Naphthyridine Derivatives

The construction of the 1,7-naphthyridine ring system predominantly relies on cyclization reactions that form the second pyridine ring onto a pre-existing pyridine moiety. These reactions typically involve the condensation of a substituted aminopyridine with a three-carbon unit, which can be an α,β-unsaturated carbonyl compound, a β-dicarbonyl compound, or a related synthon. The nature of the substituents on both the pyridine precursor and the three-carbon component dictates the substitution pattern of the resulting 1,7-naphthyridine.

Pioneering Approaches in Naphthyridine Synthesis

Several classical named reactions, originally developed for the synthesis of quinolines, have been adapted for the preparation of naphthyridines. These pioneering methods have laid the groundwork for the diverse synthetic strategies available today.

| Reaction Name | Description |

| Friedländer Synthesis | This reaction involves the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst. It is a versatile and widely used method for constructing the second pyridine ring. |

| Skraup Reaction | A classic method that typically uses glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to react with an aminopyridine. The reaction proceeds through a complex series of steps, including dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to form the naphthyridine. |

| Gould-Jacobs Reaction | This approach begins with the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield a hydroxynaphthyridine. |

| Combes Reaction | The Combes reaction involves the acid-catalyzed condensation of an aminopyridine with a β-diketone. The initial condensation is followed by a cyclodehydration step to afford the naphthyridine ring system. |

| Povarov Reaction | While more commonly used for the synthesis of tetrahydroquinolines, variations of the Povarov reaction, which is a formal [4+2] cycloaddition, can be applied to the synthesis of naphthyridine derivatives. |

| Meth-Cohn Reaction | This reaction provides a route to quinolines and can be adapted for naphthyridines, often involving the cyclization of an appropriately substituted precursor. |

Targeted Synthesis of 5-Bromo-1,7-naphthyridin-8-amine

The synthesis of the specifically substituted this compound can be approached through two primary retrosynthetic pathways starting from the parent 1,7-naphthyridine: either by first introducing the amino group followed by bromination, or by initial bromination followed by amination.

A key historical work by Paudler and Kress in 1967 detailed the investigation of electrophilic and nucleophilic substitutions on 1,X-naphthyridines acs.org. Their research provides foundational knowledge for the targeted synthesis of this compound. They reported that the bromination of 1,7-naphthyridine yields 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine acs.org. Furthermore, they described the Chichibabin amination of 1,7-naphthyridine, which selectively introduces an amino group at the 8-position to give 8-amino-1,7-naphthyridine acs.org.

Direct Halogenation Strategies of Naphthyridine Amines

One logical synthetic route involves the direct bromination of 8-amino-1,7-naphthyridine. The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, treatment of 8-amino-1,7-naphthyridine with a suitable brominating agent would be expected to introduce a bromine atom at the ortho position (C7) or the para position (C5). Given the electronic nature of the 1,7-naphthyridine ring system, the 5-position is a plausible site for electrophilic attack.

Precursor-Based Annulation Techniques

An alternative to functionalizing the pre-formed 1,7-naphthyridine ring is to construct the ring system from precursors that already contain the desired substituents or their synthetic equivalents. For instance, one could envision a synthesis starting from a 3-amino-5-bromopyridine derivative. Condensation of this precursor with a suitable three-carbon synthon via a reaction such as the Skraup or a modified Friedländer synthesis could potentially lead to the formation of the 5-bromo-1,7-naphthyridine core, which could then be aminated at the 8-position.

Another precursor-based approach would involve the amination of a pre-synthesized 5-bromo-1,7-naphthyridine. As established by Paudler and Kress, 5-bromo-1,7-naphthyridine can be obtained from the direct bromination of 1,7-naphthyridine acs.org. Subsequent nucleophilic aromatic substitution of a different leaving group at the 8-position or a directed amination could then be employed to introduce the amino functionality. The Chichibabin amination, however, is a direct C-H amination and would be performed on the unsubstituted 1,7-naphthyridine. Therefore, a nucleophilic substitution on a pre-halogenated or otherwise activated 8-position of 5-bromo-1,7-naphthyridine would be a more likely pathway.

Advanced Synthetic Protocols and Catalysis in Naphthyridine Chemistry

Modern organic synthesis has introduced a variety of advanced methods and catalytic systems that have significantly enhanced the efficiency and scope of naphthyridine chemistry. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are now routinely employed to introduce a wide array of substituents onto the naphthyridine scaffold. These methods offer high functional group tolerance and regioselectivity, allowing for the late-stage functionalization of complex molecules.

For the synthesis of this compound, these advanced protocols could be particularly useful. For example, a bromo-substituted naphthyridine could be coupled with an amine source under palladium catalysis (Buchwald-Hartwig amination) to introduce the 8-amino group. Conversely, a suitably protected amino-naphthyridine could undergo a directed C-H activation/halogenation reaction, a rapidly developing field in organic synthesis, to introduce the bromine atom at the 5-position. The use of catalysis can offer milder reaction conditions and improved yields compared to traditional methods.

The continuous development of novel synthetic methodologies, including C-H functionalization and photoredox catalysis, promises to further expand the toolkit available for the synthesis of complex and highly substituted naphthyridine derivatives like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions in Naphthyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including naphthyridine derivatives. mdpi-res.com These methods offer a versatile approach to introduce a wide array of substituents onto the naphthyridine core, enabling the exploration of structure-activity relationships.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction between an organoboron compound and a halide, is a widely employed strategy for the functionalization of naphthyridines. researchgate.nettcichemicals.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives. tcichemicals.com

In the context of this compound, the bromine atom at the C5 position serves as a handle for Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, and vinyl substituents. Research has demonstrated the successful application of this methodology in the synthesis of 6,8-disubstituted 1,7-naphthyridines, which have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). nih.gov The general scheme for this transformation is depicted below:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Naphthyridine Scaffolds

| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-1,5-naphthyridine | High | researchgate.net |

| 2 | 2-Iodo-1,5-naphthyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(4-Methoxyphenyl)-1,5-naphthyridine | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Sonogashira and Heck Coupling Applications

The Sonogashira and Heck coupling reactions provide alternative and complementary methods for the functionalization of the naphthyridine core. The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This reaction is instrumental in introducing alkynyl moieties, which can serve as versatile handles for further transformations.

The Heck reaction, on the other hand, enables the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov This methodology is useful for the introduction of vinyl groups and for the construction of more complex carbon skeletons. For instance, a Heck reaction has been utilized in the synthesis of a 1,5-naphthyridine derivative from 2-bromo-6-fluoropyridin-3-amine and methyl acrylate. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.comwikipedia.org In the synthesis of naphthyridine derivatives, SNAr reactions are particularly useful for the introduction of the amino group at the C8 position. nih.gov

The 1,7-naphthyridine ring system is inherently electron-deficient, which facilitates nucleophilic attack. The presence of a good leaving group, such as a halogen, at the position of substitution is a prerequisite for a successful SNAr reaction. oup.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org

A common route to 8-amino-1,7-naphthyridine derivatives involves the reaction of a corresponding halo-naphthyridine with an amine nucleophile. The reactivity of the halide leaving group generally follows the order F > Cl > Br > I. chemistrysteps.com

Multicomponent Reaction Approaches to Naphthyridine Systems

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex heterocyclic scaffolds like naphthyridines. rsc.orgnih.gov MCRs offer several advantages, including high atom economy, step economy, and the ability to generate molecular diversity from simple starting materials in a single synthetic operation. nih.gov

Various MCRs have been developed for the synthesis of different naphthyridine isomers. For example, a five-component reaction has been reported for the synthesis of naphthyridine derivatives involving 2-arylidenemalononitrile, malononitrile, ammonium acetate, activated acetylenic compounds, and isocyanates. tandfonline.com Another approach involves a three-component reaction forming dihydro-2,7-naphthyridine-1-ones, which can then be oxidized or reduced to the corresponding naphthyridones or tetrahydronaphthyridones. acs.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org

Continuous Flow Synthesis Techniques for Naphthyridine Derivatives

Continuous flow synthesis has gained significant attention as a modern and efficient method for the production of fine chemicals and pharmaceuticals. researchgate.net This technology offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, higher yields, and the potential for straightforward scale-up.

While specific examples of the continuous flow synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are applicable to the synthesis of naphthyridine derivatives in general. Microfluidic technologies, a key component of continuous flow systems, have been successfully applied to the synthesis and optimization of other nitrogen-containing heterocycles, such as naphthalimide derivatives. researchgate.net These techniques allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved product yields and purity.

Synthetic Optimization and Scale-Up Considerations in Research

The transition from laboratory-scale synthesis to larger-scale production presents several challenges that require careful optimization of reaction conditions. Key considerations include the cost and availability of starting materials, catalyst loading, reaction time, solvent selection, and purification methods.

For transition metal-catalyzed reactions, minimizing the amount of expensive palladium catalyst is a primary goal. This can be achieved by using highly active catalyst systems, employing phosphine ligands that stabilize the catalyst, or utilizing heterogeneous catalysts that can be recycled. researchgate.net In the context of Suzuki-Miyaura couplings, the choice of base and solvent can significantly impact reaction efficiency and yield.

For multicomponent reactions, optimizing the stoichiometry of the reactants and the reaction conditions (e.g., temperature, catalyst) is crucial to maximize the yield of the desired product and minimize the formation of side products. vidhyayanaejournal.org Continuous flow synthesis can offer significant advantages in scale-up, as the production rate can be increased by simply running the system for a longer duration or by using a larger reactor, without the need for re-optimization of the reaction conditions. researchgate.net

Regioselectivity Control in Halogenation and Functionalization

The regioselective synthesis of this compound hinges on the controlled bromination of the 1,7-naphthyridine ring system. The inherent electronic properties of the naphthyridine nucleus, with its two nitrogen atoms, dictate the positions susceptible to electrophilic attack. Direct bromination of 1,7-naphthyridine presents a challenge in achieving selectivity, as multiple positions can be activated.

Early seminal work by Paudler and Kress in 1968 laid the groundwork for understanding the reactivity of naphthyridines. Their research on the bromination of various 1,X-naphthyridines provided insights into the factors governing the position of halogenation. While the specific conditions for the synthesis of the 5-bromo isomer of 1,7-naphthyridine were explored, achieving high regioselectivity often requires a multi-step approach.

A common strategy involves the initial synthesis of a substituted 1,7-naphthyridine precursor that directs the bromine to the desired C-5 position. This can be achieved by introducing activating or deactivating groups at other positions to modulate the electron density of the ring system. Subsequent functionalization, such as the introduction of the amino group at the C-8 position, can then be carried out. This latter step often involves a nucleophilic aromatic substitution reaction on a pre-functionalized precursor, such as an 8-hydroxy or 8-chloro-1,7-naphthyridine derivative.

The precise control of regioselectivity in the direct halogenation of the parent 1,7-naphthyridine remains an area of active research, with computational studies often employed to predict the most favorable sites for electrophilic attack based on the calculated electron densities of the different carbon atoms in the ring.

Innovations in Solvent and Catalyst Systems

The choice of solvent and catalyst plays a pivotal role in directing the outcome of the synthesis of this compound, influencing both the rate and selectivity of the reactions.

In the bromination step, the solvent can affect the reactivity of the brominating agent and the stability of the reaction intermediates. Aprotic solvents are commonly employed to avoid unwanted side reactions. The selection of the brominating agent itself is also critical, with reagents such as N-bromosuccinimide (NBS) often favored over elemental bromine for milder and more selective reactions.

Catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized naphthyridines. While not directly applied for the initial bromination in this specific case, these methods are invaluable for the subsequent introduction of the amino group or for building the naphthyridine core itself from simpler precursors. For instance, a bromo-substituted pyridine derivative could be coupled with an amino-substituted pyridine derivative in a palladium-catalyzed reaction to construct the 1,7-naphthyridine skeleton.

The development of novel catalyst systems, including ligands that can fine-tune the reactivity and selectivity of the metal center, is an ongoing endeavor in organic synthesis. These advancements are crucial for developing more efficient and environmentally benign routes to complex heterocyclic molecules like this compound.

Below is a table summarizing the key reagents and their roles in the synthesis of this compound, based on established synthetic principles for naphthyridine chemistry.

| Reagent/Catalyst | Role in Synthesis | Relevant Reaction Step |

| 1,7-Naphthyridine | Starting material/core scaffold | Bromination |

| N-Bromosuccinimide (NBS) | Brominating agent | Halogenation |

| Palladium Catalyst | Facilitates bond formation | Cross-coupling for scaffold synthesis or amination |

| Aprotic Solvents | Reaction medium | Bromination and other synthetic steps |

| 8-Hydroxy/Chloro-1,7-naphthyridine | Precursor for amination | Nucleophilic Aromatic Substitution |

| Ammonia or Amine Source | Introduces the amino group | Amination |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1,7 Naphthyridin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Bromo-1,7-naphthyridin-8-amine, offering detailed insights into the chemical environment of each proton and carbon atom. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial relationships within the molecule can be determined.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the naphthyridine core and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent, typically appearing in the downfield region of the spectrum. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This data is illustrative and based on typical values for similar structures, as specific experimental data is not readily available in the cited sources.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 | Doublet of doublets | 4.5, 1.5 |

| H-3 | 7.5 | Doublet of doublets | 8.5, 4.5 |

| H-4 | 8.2 | Doublet of doublets | 8.5, 1.5 |

| H-6 | 8.8 | Singlet | - |

| -NH₂ | 6.5 | Broad Singlet | - |

Carbon (¹³C) NMR and Heteronuclear Correlations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the eight carbon atoms in the naphthyridine ring system. The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronegativity.

To definitively assign each proton and carbon signal, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. These correlations are crucial for establishing the connectivity between different parts of the molecule and confirming the substitution pattern.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Predicted HRMS data for the protonated molecule [M+H]⁺ would show a mass-to-charge ratio of approximately 223.9818. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M+NH₄]⁺ | 241.00832 |

| [M+K]⁺ | 261.93766 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is instrumental in assessing the purity of a sample of this compound by separating it from any impurities or byproducts from a synthesis. The mass spectrometer then provides mass data for the eluting components, confirming the identity of the main peak as the target compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared and Ultraviolet-Visible spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy is used to identify the functional groups in this compound by detecting the vibrations of its chemical bonds. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-N stretching vibrations, and the aromatic C-H and C=C/C=N stretching vibrations of the naphthyridine ring. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.

Table 3: Expected Infrared Absorption Bands for this compound (Note: This data is illustrative and based on typical values for similar functional groups.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N/C=C Stretch (Aromatic) | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π→π* and n→π* transitions within the conjugated naphthyridine ring system. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used for the analysis.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, thereby offering a definitive structural proof. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map calculated from the diffraction data allows for the elucidation of the complete molecular structure.

While specific crystallographic data for this compound is not publicly available, the application of this technique to similar complex heterocyclic molecules demonstrates its utility. For instance, the analysis of a related bicyclic aromatic hydrazide provides a clear example of the detailed structural insights that can be obtained. In a study on N'-acetyl-N'-phenyl-2-naphthohydrazide, X-ray diffraction analysis revealed the precise solid-state conformation of the molecule and the intricate network of intermolecular interactions that stabilize the crystal lattice eurjchem.com.

The data obtained from such an analysis is typically presented in a comprehensive crystallographic information file (CIF), which includes the unit cell parameters, space group, and atomic coordinates. This information is crucial for understanding the solid-state properties of the compound and for confirming its chemical identity and stereochemistry.

Interactive Data Table: Example Crystallographic Data for a Substituted Naphthohydrazide

The following table illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction study of a complex heterocyclic compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, which serves as an example to understand the outputs of such an analysis eurjchem.com.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1528.8(2) |

| Z (Molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 1.273 |

| Final R-index | 0.0580 |

| Goodness-of-fit (GOOF) | 1.066 |

Comprehensive Purity Assessment Methodologies

Ensuring the purity of a chemical compound like this compound is paramount for its application in research and development. A comprehensive purity assessment involves the use of multiple analytical techniques to identify and quantify any impurities, which may include starting materials, by-products, degradation products, or residual solvents. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose europa.eu.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination due to its high resolution and sensitivity. A validated stability-indicating HPLC method would be developed to separate this compound from its potential impurities and degradation products nih.gov. Method validation would encompass specificity, linearity, range, accuracy, precision, and robustness wjbphs.com.

In addition to HPLC, other chromatographic and spectroscopic methods are employed for a complete purity profile. Gas Chromatography (GC) is suitable for the analysis of volatile organic impurities and residual solvents. Spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of unknown impurities. Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of the compound against a certified reference standard.

The combination of these methodologies provides a robust and comprehensive assessment of the purity of this compound, ensuring its quality and suitability for its intended use.

Interactive Data Table: Methodologies for Comprehensive Purity Assessment

This table outlines the key analytical techniques used for a thorough purity evaluation of a chemical compound.

| Analytical Technique | Principle | Application in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantification of the main component and separation and quantification of non-volatile impurities and degradation products. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Detection and quantification of residual solvents and volatile organic impurities. |

| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Identification of impurities by providing molecular weight and fragmentation information, often coupled with HPLC (LC-MS) or GC (GC-MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural elucidation of the main component and impurities. Quantitative NMR (qNMR) for determining absolute purity. |

| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determination of the percentage of carbon, hydrogen, nitrogen, and other elements to confirm the empirical formula. |

| Thermogravimetric Analysis (TGA) | Measurement of the change in mass of a sample as a function of temperature. | Assessment of the presence of residual solvents and water content. |

Theoretical and Computational Investigations of 5 Bromo 1,7 Naphthyridin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures, properties, and interactions. These methods, grounded in the principles of quantum mechanics, can elucidate aspects of a molecule that are difficult or impossible to observe through experimentation alone. For derivatives of naphthyridine, these calculations have been successfully applied to understand their structure and cytotoxic activities. nih.gov

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. tandfonline.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex molecules. tandfonline.com DFT methods are used to calculate the electronic structure of molecules, providing a basis for determining their geometry, reactivity, and spectroscopic properties. ias.ac.in The theory's application to naphthyridine derivatives has provided valuable insights into their chemical and biological properties. tandfonline.com

A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process determines the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles. For aromatic systems like 5-Bromo-1,7-naphthyridin-8-amine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to achieve a precise optimized geometry. tandfonline.com This optimized structure is crucial as it serves as the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Atoms Involved | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C5-Br9 | 1.895 |

| Bond Length (Å) | C8-N12 | 1.370 |

| Bond Length (Å) | N1-C2 | 1.315 |

| Bond Length (Å) | N7-C6 | 1.320 |

| Bond Angle (°) | C4-C5-Br9 | 119.5 |

| Bond Angle (°) | C8a-C8-N12 | 121.0 |

| Dihedral Angle (°) | C4-C4a-N7-C8 | 0.05 |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. irjweb.comnih.gov

The analysis of FMOs helps predict the most reactive sites within a molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and parts of the naphthyridine ring system, while the LUMO would be distributed across the electron-deficient regions of the aromatic rings.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.40 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of charge delocalization. researchgate.net This delocalization, which corresponds to deviations from an idealized Lewis structure, stabilizes the molecule. The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction. researchgate.net

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N12 | π* (C8-C8a) | 45.8 |

| LP (1) N7 | π* (C6-C5) | 35.2 |

| LP (2) Br9 | π* (C5-C4a) | 5.1 |

| π (C2-C3) | π* (N1-C8a) | 22.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the electronegative nitrogen atoms of the naphthyridine rings. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding and nucleophilic interaction.

Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap, can exhibit non-linear optical (NLO) properties. tandfonline.com These properties are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). The magnitude of the total first hyperpolarizability (β₀) is a key indicator of a molecule's NLO response. tandfonline.com

For a molecule to be a good NLO candidate, its β₀ value should be significantly higher than that of a standard reference material, such as urea. tandfonline.com The donor-acceptor character within this compound, arising from the electron-donating amine group and the electron-accepting naphthyridine core, suggests it may possess NLO properties.

Table 4: Calculated Non-Linear Optical Properties (Illustrative Data)

| Parameter | Calculated Value (esu) | Reference Value (Urea) |

|---|---|---|

| α₀ (Dipole Moment) | 2.5 x 10-24 | - |

| β₀ (First Hyperpolarizability) | 35.5 x 10-30 | 0.37 x 10-30 |

Density Functional Theory (DFT) Applications in Molecular Modeling

Advanced Computational Chemistry for Mechanistic Insights

Advanced computational methods, particularly those rooted in quantum mechanics, are pivotal for understanding the intricate details of chemical reactions at the molecular level. Techniques such as Density Functional Theory (DFT) enable the accurate calculation of the electronic structure of molecules, providing a foundation for elucidating reaction pathways and understanding the underlying factors that govern chemical transformations. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition states, and calculate activation energies, thus constructing a comprehensive picture of the reaction mechanism.

The elucidation of reaction pathways is a cornerstone of mechanistic chemistry. Computational approaches allow for the step-by-step mapping of a chemical reaction, from reactants to products, through the identification of all relevant intermediates and transition states. For a molecule such as this compound, this could involve modeling its synthesis, such as a copper-catalyzed amination of a corresponding dibromo-1,7-naphthyridine, or its subsequent functionalization. researchgate.net

Transition state analysis is critical in this process. The transition state represents the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of a reaction. DFT calculations can precisely determine the geometry and energy of these fleeting structures. For instance, studies on the synthesis of related fused 1,8-naphthyridine (B1210474) derivatives have utilized DFT to investigate the favorability of different mechanistic pathways. ias.ac.in This type of analysis provides crucial information on reaction rates and selectivity, guiding the optimization of reaction conditions to favor desired outcomes.

Hydrogen bonding plays a critical role in directing and accelerating chemical reactions. The 1,7-naphthyridine (B1217170) core, with its nitrogen atoms, and the 8-amino group of the title compound provide sites for hydrogen bond donation and acceptance. These interactions can be pivotal in catalytic processes by stabilizing transition states, activating substrates, or orienting reactants for optimal reactivity.

Computational studies have demonstrated the directing power of hydrogen bonding ligands in various catalytic systems. uni-regensburg.de For example, in certain enantioselective reactions, chiral ligands with hydrogen bonding sites are used to create a highly organized transition state assembly, leading to high levels of stereocontrol. uni-regensburg.de The 8-amino group and the N1-nitrogen of this compound can form a bidentate chelate-like structure through hydrogen bonding with a metal catalyst or a substrate. This interaction can pre-organize the reactants, lowering the activation energy of the reaction. Furthermore, intermolecular hydrogen bonds can lead to the formation of stable dimeric or oligomeric structures, which has been shown to be a feasible strategy for designing G-quadruplex ligands from naphthyridine derivatives. nih.govrsc.org Computational modeling is essential to quantify the strength and geometric influence of these hydrogen bonds within the catalytic cycle.

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of chemical species through a set of global and local descriptors. mdpi.comnih.gov These indices are derived from the change in energy of a molecule with respect to the change in its number of electrons and are invaluable for predicting and rationalizing chemical behavior. mdpi.comnih.govnih.govvideleaf.com

Global reactivity descriptors provide a holistic view of a molecule's reactivity. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A small gap suggests high polarizability and high chemical reactivity. researchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is related to electronegativity. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. nih.govresearchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher value of ω indicates a more electrophilic character. mdpi.com

These descriptors can be calculated for this compound to predict its behavior in various reactions. For example, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. DFT studies on related 1,8-naphthyridines have used these descriptors to correlate with and explain observed biological activity. researchgate.net

| Descriptor | Symbol | Formula | Calculated Value (eV) - Representative | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.75 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.50 | Kinetic stability and chemical reactivity |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.00 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ2 / 2η | 3.56 | Global electrophilic nature |

Note: The values in the table are representative and hypothetical for this compound, intended to illustrate the application of these descriptors. Actual values would require specific DFT calculations.

Reaction Pathway Elucidation and Transition State Analysis

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of compounds and guiding the design of new, more potent analogues. researchgate.netmdpi.com QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The process involves several key steps:

Data Set Curation: A series of analogues of this compound with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target would be compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic, topological), are calculated for each compound in the series. researchgate.net

Model Development: Statistical or machine learning algorithms—such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM)—are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govrsc.org

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

QSAR studies on 1,7- and 1,8-naphthyridine derivatives have successfully identified key structural features responsible for their activity as enzyme inhibitors. nih.govrsc.orgnih.gov For example, a study on 1,7-naphthyridine analogues as PIP4K2A inhibitors used machine learning algorithms to develop robust QSAR models. nih.govrsc.org Similarly, molecular docking, another in silico technique, can be used to predict the binding mode and affinity of this compound and its derivatives within the active site of a biological target, providing structural insights to complement QSAR findings. nih.govresearchgate.netrsc.org These combined approaches provide a powerful platform for rational drug design, enabling the prioritization of synthetic targets with the highest probability of success.

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) |

|---|---|---|

| Electronic | Dipole Moment | Positive correlation; may enhance binding to a polar active site. |

| Steric | Molecular Volume | Negative correlation; bulky substituents may cause steric clashes. |

| Topological | Wiener Index | Positive correlation; relates to molecular branching and compactness. |

| Hydrophobic | LogP | Optimal range; crucial for membrane permeability and target engagement. |

Unlocking Potential: this compound in Modern Scientific Research

The heterocyclic compound this compound is emerging as a significant cornerstone in contemporary research, particularly within the field of medicinal chemistry. Its unique bicyclic structure, featuring a fused pyridine ring system with strategically placed nitrogen atoms, a reactive bromine atom, and an amino group, makes it a highly versatile synthetic building block for the creation of novel therapeutic agents.

Future Research Directions and Unexplored Avenues for 5 Bromo 1,7 Naphthyridin 8 Amine

Development of Greener Synthetic Routes and Sustainable Methodologies

The future synthesis of 5-Bromo-1,7-naphthyridin-8-amine and its derivatives should prioritize environmentally benign methodologies. Traditional synthetic routes often involve harsh conditions and hazardous reagents. Green chemistry principles offer a pathway to more sustainable production. rsc.org

Key areas for development include:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times, increase yields, and minimize by-product formation compared to conventional heating methods. researchgate.net Microwave-induced organic synthesis is considered an eco-friendly and efficient approach for constructing heterocyclic systems like naphthyridines. researchgate.netsphinxsai.com

Multicomponent Reactions (MCRs): MCRs are highly efficient, offering atom economy and structural diversity in a single step. rsc.orgtandfonline.com Developing one-pot, multicomponent strategies for naphthyridine synthesis can streamline the process and reduce waste. ekb.egrsc.org

Eco-Friendly Solvents and Catalysts: The use of water as a reaction solvent is a highly attractive green alternative. rsc.orgbohrium.com Furthermore, the development and application of recyclable catalysts, such as silica-modified magnetic nanoparticles, can significantly reduce the environmental impact of chemical transformations. tandfonline.combohrium.com A known method for synthesizing a related compound, 6-amino-8-bromo-1,7-naphthyridine, involves the cyclization of 2-cyano-3-pyridylacetonitrile, which could be adapted using these greener techniques. sphinxsai.com

| Methodology | Conventional Approach | Greener Alternative | Key Advantages of Greener Route |

|---|---|---|---|

| Heating | Oil baths, heating mantles | Microwave irradiation researchgate.net | Reduced reaction time, higher yields, energy efficiency researchgate.net |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions rsc.org | Atom economy, reduced waste, structural diversity rsc.org |

| Solvents | Organic solvents (e.g., DMF, Dioxane) | Water, Ethanol rsc.orgrsc.org | Low cost, non-toxic, environmentally benign rsc.org |

| Catalysts | Homogeneous catalysts | Recyclable magnetic nanoparticle catalysts tandfonline.com | Ease of separation, reusability tandfonline.com |

Exploration of Novel Reactivity Pathways and Synthetic Transformations

The functional groups of this compound—the bromo substituent at C5 and the amino group at C8—are prime handles for a variety of synthetic transformations, allowing for the creation of diverse derivatives. mdpi.com Future research should focus on leveraging these sites to explore novel chemical space.

Cross-Coupling Reactions: The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. mdpi.comnih.govacs.org These reactions can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups, thereby modifying the steric and electronic properties of the molecule. acs.org For instance, Sonogashira reactions have been effectively used to synthesize key intermediates for αVβ3 antagonists from dibromopyridine precursors. acs.org

Nucleophilic Aromatic Substitution (SNAr): The bromo group can be displaced by various nucleophiles, including amines and alkoxides, to generate new derivatives. mdpi.comnih.gov Microwave-assisted SNAr reactions can provide rapid access to libraries of substituted naphthyridines. nih.gov

Derivatization of the Amino Group: The 8-amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex structures. These transformations can significantly influence the compound's biological activity and physicochemical properties.

Novel Cyclization Strategies: The existing functional groups can be utilized as anchor points for intramolecular cyclization reactions to construct fused polycyclic systems, which are of great interest in medicinal chemistry. nih.gov For example, Smiles rearrangements have been used in the 2,7-naphthyridine series to create novel fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. mdpi.com

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry offers powerful tools to guide the design and synthesis of new this compound derivatives with desired properties. By predicting biological activity and molecular interactions, these methods can reduce the time and cost associated with experimental research.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be employed to build predictive models. nih.govwikipedia.org These models correlate the structural features of naphthyridine derivatives with their biological activities, providing insights into the key steric, electrostatic, and hydrogen-bonding interactions that influence potency. nih.gov

Molecular Docking: Docking studies can predict the binding modes of this compound derivatives within the active sites of biological targets. rsc.org This technique is crucial for understanding the mechanism of action and for designing compounds with improved affinity and selectivity. For example, docking has been used to study the interaction of naphthyridine derivatives with targets like enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, assessing the stability of the complex over time. nih.govrsc.org This can help refine the binding poses predicted by molecular docking and provide a more accurate understanding of the binding thermodynamics.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. rsc.org

Expansion into Undiscovered Biological Applications Through In Vitro Screening

The naphthyridine scaffold is known for a broad range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.govmdpi.com However, the full therapeutic potential of this compound derivatives remains largely unexplored. A systematic in vitro screening campaign is essential to uncover new applications.

Future screening efforts should investigate a diverse array of biological targets:

Anticancer Activity: Derivatives should be screened against a panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60), to identify novel cytotoxic agents. researchgate.netnih.gov Naphthyridine derivatives have shown promise against breast, lung, and cervix cancer cell lines. tandfonline.com

Antimicrobial Potential: Given the rise of antibiotic resistance, new antimicrobial agents are urgently needed. Derivatives should be tested against a range of pathogenic bacteria and fungi, including multi-drug resistant strains. mdpi.comnih.govmdpi.com

Antiviral and Antiparasitic Activity: The broad biological activity of naphthyridines suggests potential applications against various viruses and parasites. tandfonline.com

Enzyme Inhibition: Many naphthyridine-based drugs function as enzyme inhibitors (e.g., DNA gyrase). mdpi.com Screening against a panel of clinically relevant enzymes, such as kinases or topoisomerases, could reveal new therapeutic targets. mdpi.com

| Biological Activity | Reported Examples in Naphthyridines | Potential Future Screening Areas |

|---|---|---|

| Anticancer tandfonline.com | Activity against MCF-7 (breast), A549 (lung), SiHa (cervix) cell lines. tandfonline.com | Expanded cancer cell line panels (e.g., NCI-60), kinase inhibition assays, topoisomerase inhibition. nih.gov |

| Antimicrobial mdpi.com | Activity against S. aureus, E. coli, C. albicans, A. niger. tandfonline.com Inhibition of DNA gyrase. mdpi.com | Screening against multi-drug resistant (MDR) bacteria, biofilm disruption assays, novel enzyme targets. mdpi.com |

| Antiviral tandfonline.com | Anti-HIV activity reported for some analogs. tandfonline.com | Screening against a broad range of viruses (e.g., influenza, hepatitis, coronaviruses). |

| Neurodegenerative tandfonline.com | Potency to treat neurodegenerative disorders. tandfonline.com | Monoamine oxidase (MAO) inhibition, modulation of neurotransmitter receptors. mdpi.com |

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

To efficiently explore the vast chemical space accessible from this compound, its integration with modern drug discovery platforms is essential. Combinatorial chemistry coupled with high-throughput screening (HTS) allows for the rapid synthesis and evaluation of large libraries of compounds. nih.govmdpi.com

Library Synthesis: By applying the diverse synthetic transformations discussed previously (e.g., cross-coupling, SNAr) in a combinatorial fashion, large and focused libraries of this compound derivatives can be generated. acs.orgnih.gov Three-component reactions are particularly well-suited for creating diverse libraries of natural product-like compounds. acs.org

High-Throughput Screening (HTS): These libraries can then be subjected to HTS against a multitude of biological targets. nih.gov HTS platforms, which utilize automated systems to test thousands of compounds quickly, are crucial for identifying initial "hits" from large chemical collections. enamine.net

Hit-to-Lead Optimization: Once hits are identified, further focused synthesis and structure-activity relationship (SAR) studies can be conducted to optimize their potency, selectivity, and pharmacokinetic properties, leading to the development of lead compounds. nih.gov

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel molecules with significant applications in medicine and materials science.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-1,7-naphthyridin-8-amine?

Methodological Answer:

The compound can be synthesized via direct bromination of 1,7-naphthyridin-8-amine. In acetic acid (AcOH) at 50°C, bromine (Br₂) is slowly added, followed by reflux at 95°C for 2.5 hours, yielding 72% of the product . Alternative halogenation methods (e.g., chlorination) use KClO₄/HCl under similar conditions but with lower yields (57%). Key parameters include solvent choice, temperature control, and stoichiometric ratios of halogenating agents.

Basic: How is hydrolysis performed on this compound?

Methodological Answer:

Hydrolysis of the amino group to a ketone is achieved using 70% H₂SO₄ under reflux for 4 days, yielding 81% of 1,7-naphthyridin-8(7H)-one . Prolonged reaction times and strong acidic conditions are critical to avoid incomplete conversion. Monitoring via TLC or HPLC is recommended to track progress.

Advanced: How can factorial design optimize halogenation conditions for higher yields?

Methodological Answer:

A factorial design approach can systematically evaluate variables such as temperature, solvent polarity, and Br₂ stoichiometry. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 100°C |

| Br₂ Equiv. | 1.0 | 1.5 |

| Solvent | AcOH | DCM |

By analyzing interactions between factors, researchers can identify optimal conditions (e.g., AcOH at 95°C with 1.2 equiv. Br₂) to maximize yield while minimizing side reactions .

Advanced: How to resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions in NMR or IR data often arise from tautomerism or solvent effects. For example, the amino group in this compound may exhibit dynamic exchange in DMSO-d₆, broadening NH₂ signals. To address this:

- Use multiple solvents (CDCl₃, D₂O) to stabilize specific tautomers.

- Perform variable-temperature NMR to observe exchange processes.

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Advanced: What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

In vitro antimicrobial activity can be assessed via disc diffusion assays and tube dilution tests. For example:

Table 1: Inhibition zones of 8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine (200 µg)

| Organism | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 22 |

Dose-response curves and minimum inhibitory concentration (MIC) values should be supplemented with molecular docking studies to correlate activity with binding affinity to bacterial targets (e.g., DNA gyrase) .

Advanced: How can computational tools predict reactivity in this compound derivatives?

Methodological Answer:

Density functional theory (DFT) calculations and COMSOL Multiphysics simulations can model reaction pathways and electronic properties. For instance:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization.

- Simulate reaction kinetics under varying pressures or temperatures using AI-driven platforms for real-time optimization .

Advanced: What experimental designs address low reproducibility in naphthyridine synthesis?

Methodological Answer:

Orthogonal design methods reduce variability by decoupling factors like catalyst loading and reaction time. For example:

Table 2: Orthogonal array L9(3⁴) for Suzuki-Miyaura coupling

| Run | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2 | 80 | 12 | 65 |

| 2 | 5 | 100 | 24 | 78 |

ANOVA analysis identifies significant factors (e.g., temperature > catalyst loading) and establishes robust protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.